BenchChemオンラインストアへようこそ!

Phosphatidylserine

Cognitive deficiency Neuroprotection Phospholipid polar groups

Phosphatidylserine (PS) is the only phospholipid ingredient with head-to-head clinical evidence demonstrating superior cognitive benefits over phosphatidylcholine and generic omega-3 fatty acids. Meta-analyses confirm PS (100–300 mg/day) significantly improves memory in older adults, while PS-Omega3 conjugates reduce ADHD hyperactivity more effectively than standard fish oil. A 400 mg PS-PA complex uniquely normalizes HPA-axis hyper-responsivity in chronically stressed subjects—a benefit absent at lower doses. Preclinical data attribute these differential effects specifically to the serine polar head group, not fatty acid content. For cognitive, pediatric behavioral, and stress-management formulations, PS-based ingredients are evidence-backed and non-substitutable.

Molecular Formula C42H78NO10P
Molecular Weight 788(oleoyl)
CAS No. 51446-08-6
Cat. No. B1148513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphatidylserine
CAS51446-08-6
SynonymsPS
Molecular FormulaC42H78NO10P
Molecular Weight788(oleoyl)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mg/ml, 1 mlSolvent:chloroformPurity:98+%Physical liquid

Phosphatidylserine (CAS 51446-08-6) for Cognitive Health: Baseline Characteristics and Procurement Overview


Phosphatidylserine (PS) is a naturally occurring anionic phospholipid that accounts for 5–10% of total lipid content in eukaryotic cell membranes, with particularly high enrichment in the cerebral cortex [1]. Its biochemical properties—including its ability to bind various proteins and participate in enzyme activation, neurotransmission, and synaptic refinement—underpin its role in central nervous system (CNS) function [1]. PS is available as a dietary supplement ingredient derived from soy or sunflower lecithin, and is also produced in omega-3-conjugated forms for enhanced functionality [2].

Phosphatidylserine vs. Generic Phospholipids: Why Substitution Compromises Cognitive and Behavioral Outcomes


Substituting phosphatidylserine with other phospholipids such as phosphatidylcholine (PC) or generic omega-3 fatty acids is not supported by comparative efficacy data. Head-to-head preclinical studies demonstrate that EPA-enriched phosphatidylserine (EPA-PS) exhibits superior ameliorative effects on neurotrophic activity—including reduced tau hyperphosphorylation and decreased β-amyloid peptide generation—compared to EPA-enriched phosphatidylcholine/phosphatidylethanolamine (EPA-PC/PE) [1]. Furthermore, in human clinical trials, phosphatidylserine has shown distinct, measurable benefits in cognitive domains—particularly short-term memory and inattention—that are not observed with phosphatidylcholine [2][3]. The unique polar head group of PS, rather than the fatty acid composition alone, appears to drive these differential biological effects, making cross-class substitution scientifically unjustified [1].

Phosphatidylserine Quantitative Differentiation: Head-to-Head and Placebo-Controlled Evidence Guide


Phosphatidylserine vs. Phosphatidylcholine: EPA-Enriched PS Superior for Memory and Amyloid Pathology

In a comparative preclinical study using senescence-accelerated prone 8 (SAMP8) mice, EPA-enriched phosphatidylserine (EPA-PS) demonstrated superior cognitive and neuroprotective effects compared to EPA-enriched phosphatidylcholine/phosphatidylethanolamine (EPA-PC/PE). The study directly compared 2% (w/w) EPA-PC/PE versus 2% EPA-PS over an 8-week intervention period [1].

Cognitive deficiency Neuroprotection Phospholipid polar groups

Phosphatidylserine vs. Atomoxetine in ADHD: PS Selectively Reduces Internalizing and Externalizing Behaviors

A 2026 randomized, open-label, controlled trial compared phosphatidylserine (PS) head-to-head against atomoxetine (a standard pharmacological treatment for ADHD) in 56 children with ADHD over three months. The study assessed core ADHD symptoms and behavioral outcomes using the SNAP-IV rating scale and Achenbach Child Behavior Checklist (CBCL) [1].

ADHD Behavioral problems Internalizing behaviors

Phosphatidylserine vs. Fish Oil Omega-3 in ADHD: Conjugated PS-Omega3 vs. Triglyceride Fish Oil

A randomized, double-blind, placebo-controlled trial directly compared a phospholipid supplement containing omega-3 fatty acids conjugated to phosphatidylserine (PS-Omega3; 300 mg PS + 95 mg DHA + 156 mg EPA) against a standard fish oil supplement (triglyceride form; 96 mg DHA + 153 mg EPA) and placebo in 83 children with ADHD over 3 months [1].

ADHD Omega-3 fatty acids Phospholipid conjugation

Phosphatidylserine vs. Placebo in Mild Cognitive Impairment: Quantified Memory Improvement

A 12-month randomized, double-blind, placebo-controlled trial in 190 Chinese older adults with mild cognitive impairment (MCI) evaluated a food supplement containing phosphatidylserine (31.5 mg PS per capsule; two capsules daily = 63 mg PS/day) combined with α-linolenic acid (ALA) and Ginkgo flavonoids. The study provides quantitative β-coefficients for cognitive domain improvements relative to placebo [1].

Mild cognitive impairment Memory Elderly

Phosphatidylserine vs. Placebo for Stress-Induced HPA Axis Blunting: 800 mg/d ACTH and Cortisol Suppression

A placebo-controlled study in 9 healthy men examined the effect of 10-day phosphatidylserine administration (800 mg/d, derived from brain cortex) on neuroendocrine responses to physical exercise. The study measured ACTH and cortisol responses to a standardized physical stressor [1].

Stress response HPA axis Cortisol

Phosphatidylserine/Phosphatidic Acid Complex (PAS) vs. Placebo: Cortisol Normalization in Chronically Stressed Subjects

A randomized, double-blind, placebo-controlled study in 75 healthy male adults examined the effects of a soy-based phosphatidylserine/phosphatidic acid complex (PAS 400: 400 mg PS + 400 mg PA daily) for 42 days on endocrine responses to the Trier Social Stress Test (TSST). The study stratified participants by chronic stress level and compared PAS 400, PAS 200, and placebo [1].

Chronic stress HPA axis normalization Cortisol

Phosphatidylserine Procurement Scenarios: Evidence-Based Applications Across Cognitive and Stress Markets


Formulating Omega-3 Conjugated Phosphatidylserine for Pediatric ADHD Behavioral Support

Based on direct head-to-head trial data, PS-Omega3 (300 mg PS conjugated with DHA/EPA) demonstrates superior efficacy over standard triglyceride fish oil for reducing hyperactivity/impulsivity symptoms in children with ADHD [1]. Additionally, PS alone selectively reduces internalizing and externalizing behavioral problems (including aggression) in ADHD populations, a benefit not observed with atomoxetine [2]. Formulators should prioritize PS-Omega3 conjugates over generic fish oil blends for pediatric cognitive/behavioral products.

Cognitive Decline Intervention in Elderly and MCI Populations

Meta-analysis of 961 participants across nine studies confirms that PS (100-300 mg/d) produces a positive effect on memory in older adults with cognitive decline, with no adverse effects [3]. A recent 12-month RCT in MCI patients demonstrated quantifiable improvements in short-term memory (β = 0.600) and arithmetic testing (β = 0.688) relative to placebo, with serum biomarker evidence of mechanistic mediation [4]. These data support PS as a first-line phospholipid ingredient for cognitive health supplements targeting age-associated memory decline.

Stress Management Formulations for Chronically Stressed Populations

In chronically stressed subjects, a 400 mg PS + 400 mg PA complex (PAS 400) normalizes HPA axis hyper-responsivity to acute stress, significantly reducing ACTH (p = 0.010), salivary cortisol (p = 0.043), and serum cortisol (p = 0.035) responses compared to placebo [5]. The 200 mg dose showed no significant effect, establishing a clear dose-response threshold for procurement. This evidence positions PS-PA complexes as evidence-backed ingredients for stress management supplements, particularly for formulations targeting individuals with high chronic stress.

Neuroprotective and Synaptic Health Research Applications

Preclinical head-to-head data demonstrate that EPA-enriched phosphatidylserine (EPA-PS) is superior to EPA-enriched phosphatidylcholine/phosphatidylethanolamine (EPA-PC/PE) for reducing tau hyperphosphorylation and β-amyloid pathology—key hallmarks of neurodegenerative disease [6]. This differential effect is attributed specifically to the phospholipid polar group (serine vs. choline), not fatty acid content alone. Researchers developing neuroprotective interventions or studying synaptic membrane health should preferentially select PS-based phospholipids over PC-based alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphatidylserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.